Cas no 885523-72-8 (6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid)

6-Bromo-3-chloro-4-(1H)indazole carboxylic acid is a heterocyclic compound featuring both bromo and chloro substituents on an indazole scaffold, along with a carboxylic acid functional group. This structure makes it a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of biologically active molecules. The presence of multiple halogen groups enhances its reactivity, facilitating further derivatization for drug discovery applications. Its well-defined molecular framework is advantageous for developing targeted inhibitors or modulators. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its utility in constructing complex pharmacophores underscores its importance in organic and medicinal chemistry research.
6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid structure
885523-72-8 structure
Product Name:6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid
CAS No:885523-72-8
MF:C8H4BrClN2O2
MW:275.486559867859
MDL:MFCD07781809
CID:840542
PubChem ID:24728411
Update Time:2025-05-24

6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-3-chloro-1H-Indazole-4-carboxylic acid
    • 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid
    • 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid
    • 6-bromo-3-chloro-2H-indazole-4-carboxylic acid
    • CS-0367417
    • FT-0748914
    • 885523-72-8
    • AKOS016010865
    • DTXSID30646399
    • 6-Bromo-3-chloro-1H-indazole-4-carboxylicacid
    • AMY9828
    • 6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid
    • MDL: MFCD07781809
    • Inchi: 1S/C8H4BrClN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
    • InChI Key: XPUOIHIXXKAOFI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C2=C(NN=C2C=1)Cl

Computed Properties

  • Exact Mass: 273.91447g/mol
  • Monoisotopic Mass: 273.91447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66Ų

6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid Security Information

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6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:885523-72-8)6-BROMO-3-CHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID
Order Number:sfd4978
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid

Professional Introduction to 6-Bromo-3-chloro-4-(1H)indazole carboxylic Acid (CAS No. 885523-72-8)

6-Bromo-3-chloro-4-(1H)indazole carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 885523-72-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules known for their diverse biological activities and structural versatility, making them valuable scaffolds for drug discovery and development.

The structural framework of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid incorporates both bromine and chlorine substituents at the 6th and 3rd positions of the indazole ring, respectively. These halogen atoms introduce unique electronic and steric properties to the molecule, which can significantly influence its reactivity, solubility, and interaction with biological targets. The presence of a carboxylic acid functional group at the 4th position further enhances its potential utility in medicinal chemistry, as this moiety is commonly employed in the synthesis of bioactive molecules.

In recent years, indazole derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of halogen atoms into the indazole core has been particularly effective in modulating these biological effects. For instance, studies have demonstrated that halogenated indazoles can exhibit enhanced binding affinity to certain enzymes and receptors, leading to improved pharmacological outcomes.

One of the most compelling aspects of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid is its potential as a building block for the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting various disease-related pathways. Notably, its structural features have been explored in the design of molecules that interact with kinases and other enzymes implicated in cancer progression. The bromine and chlorine substituents provide handles for further chemical modifications, allowing chemists to fine-tune the properties of the resulting derivatives.

Recent advancements in computational chemistry have also highlighted the importance of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid in virtual screening campaigns. Molecular docking studies have shown that this compound can bind effectively to several protein targets, suggesting its potential as a lead compound for drug development. These studies often rely on high-resolution crystal structures or homology models to predict binding interactions, which are then validated through experimental assays.

The synthesis of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine and chlorine atoms often employs halogenation techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The final step usually involves carboxylation to introduce the carboxylic acid group, which can be achieved through various methods including oxidation or direct functionalization.

In terms of applications, 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid has found utility not only in academic research but also in industrial settings. Pharmaceutical companies often screen such compounds as part of their drug discovery pipelines, evaluating their potential for further development into marketable drugs. Additionally, academic laboratories utilize this compound in mechanistic studies to understand how halogenated indazoles interact with biological systems at a molecular level.

The versatility of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid extends beyond its role as a synthetic intermediate. Its unique structural features make it an attractive candidate for exploring new chemical space, particularly in areas where halogenated heterocycles are gaining prominence. For example, recent research has focused on developing methodologies for introducing diverse functional groups into indazole derivatives while maintaining their biological activity.

Future directions in the study of 6-Bromo-3-chloro-4-(1H)indazole carboxylic acid may include exploring its derivatives for therapeutic applications in neglected tropical diseases or rare conditions where existing treatments are limited. The ability to modify its structure while retaining key pharmacological properties makes it a promising candidate for such endeavors. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes for producing this compound and its derivatives.

Overall,6-Bromo-3-chloro-4-(1H)indazole carboxylic acid (CAS No. 885523-72-8) represents a significant asset in the pharmaceutical chemist's toolkit. Its unique structural features and potential biological activities position it as a valuable compound for ongoing research and development efforts aimed at addressing unmet medical needs worldwide.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:885523-72-8)6-BROMO-3-CHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID
sfd4978
Purity:99.9%
Quantity:200kg
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